N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline
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Overview
Description
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group attached to a phenyl group, with additional nitro and phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline typically involves the alkylation of aniline derivatives. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can produce tetryl, a derivative with four nitro groups .
Scientific Research Applications
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in various biochemical reactions, influencing cellular processes. Specific pathways and targets depend on the derivative and its application.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar in structure but lacks the phenylsulfanyl group.
N,N-dimethyl-4-nitrosoaniline: Contains a nitroso group instead of a nitro group.
Uniqueness
N,N-dimethyl-4-[2-nitro-1-(phenylsulfanyl)ethyl]aniline is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-4-(2-nitro-1-phenylsulfanylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17(2)14-10-8-13(9-11-14)16(12-18(19)20)21-15-6-4-3-5-7-15/h3-11,16H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQLQCMYYWLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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